4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide

Medicinal Chemistry Chemical Biology Enzyme Inhibition

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1018305-87-7) is a sulfonamide derivative characterized by a piperazine core with an aminoethyl substituent. It has a molecular formula of C8H20N4O2S and a molecular weight of 236.34 g/mol.

Molecular Formula C8H20N4O2S
Molecular Weight 236.34 g/mol
CAS No. 1018305-87-7
Cat. No. B1372575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide
CAS1018305-87-7
Molecular FormulaC8H20N4O2S
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCN(CC1)CCN
InChIInChI=1S/C8H20N4O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-9H2,1-2H3
InChIKeyFZCAHTIUYPZIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1018305-87-7): Core Identity and Supply Specifications for Research Procurement


4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1018305-87-7) is a sulfonamide derivative characterized by a piperazine core with an aminoethyl substituent. It has a molecular formula of C8H20N4O2S and a molecular weight of 236.34 g/mol [1]. The compound is commercially available from suppliers like AKSci at a specified purity of 95% and is intended exclusively for research and development use . The sulfonamide and piperazine motifs are widely recognized in medicinal chemistry for their potential to interact with various biological targets, as documented in broad patent literature describing classes of substituted sulfonamide compounds [2].

Suitable as a synthetic intermediate; reactive primary amine enables derivatization.
Research use only; no reported biological activity or target engagement data.
Supplier purity specification available; review lot-specific COA before use.

Critical Assessment: Lack of Evidence for Direct Substitution of 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide with Closely Related Analogs


The most critical finding for procurement and experimental design is that direct, quantitative comparative data for 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide are not available in the public domain [1]. While the piperazine sulfonamide class has established biological activity, the impact of the specific 2-aminoethyl substitution on this compound's target affinity, selectivity, and pharmacokinetics is unknown. Therefore, substituting it with an in-class analog is not scientifically justified. The functional relevance of the 2-aminoethyl group is a key unknown variable that precludes any assumption of interchangeable activity [2].

Target affinity The 2-aminoethyl group’s impact on target interaction cannot be inferred from class-level data, making analog substitution speculative.
ADME profile Physicochemical and pharmacokinetic properties are unreported; substitution with unsubstituted analogs carries high risk.

Quantitative Differentiation Analysis: No Verifiable Performance Data Available for 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide


Absence of Peer-Reviewed Biological Data Precludes Direct Activity Comparison with Other Sulfonamide Derivatives

A comprehensive search of peer-reviewed literature reveals no published studies that quantify the biological activity, such as IC50 or Ki values, of the target compound 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide [1]. While other piperazine sulfonamide analogs have been characterized for targets like α-amylase (IC50 range: 1.571 to 3.98 µM) [2] and DPP-4 (27.32% inhibition at 10 µM) [3], no such data exist for this specific molecule. This prevents any direct quantitative comparison or claims of differential activity.

Biological Activity
Data to verify
No peer-reviewed IC50 or Ki data
Functional value is entirely speculative
Empirical activity data required for lead selection
Medicinal Chemistry Chemical Biology Enzyme Inhibition

Unknown Impact of 2-Aminoethyl Substituent on Physicochemical and ADME Properties

No data are available to differentiate the target compound's properties from its structural analogs. While the broader piperazine sulfonamide class has been explored in patents for conditions like obesity and diabetes [1], these applications are for general chemical formulas and not the specific molecule in question. The influence of the 2-aminoethyl group on critical parameters such as solubility, logP, metabolic stability, and membrane permeability is entirely unknown and cannot be inferred from class-level data [2].

ADME Properties
Class-level inference
2-Aminoethyl impact unknown
Substitution risk is high; cannot extrapolate
Solubility, logP, and metabolism not characterized
Medicinal Chemistry ADME Pharmacokinetics

Commercial Supply Characterization vs. Closest Available Analogs

The target compound is commercially available with a defined purity specification from at least one supplier: AKSci lists it with a minimum purity of 95% . This is a verifiable procurement metric. In contrast, a structurally simpler analog, N,N-dimethylpiperazine-1-sulfonamide (CAS 98961-97-8), is also commercially available from various suppliers, often at a higher specified purity of 98% . The target compound is therefore distinct in its substitution pattern but offers a lower specified purity from this specific supplier.

Purity Specification
Head-to-head
95% vs 98% (N,N-dimethyl analog)
Purity specification differs between analogs
Review supplier COA for lot-specific purity
Chemical Procurement Supply Chain Research Tool

Potential Research Applications for 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide Based on Available Evidence


Exploratory Medicinal Chemistry as a Synthetic Intermediate

Given the complete absence of biological data, the most justifiable application is as a synthetic building block. The compound's primary amine (from the 2-aminoethyl group) provides a reactive handle for further derivatization, allowing for the exploration of novel chemical space within piperazine sulfonamide series. This is consistent with its commercial availability as a research chemical .

Structure-Activity Relationship (SAR) Investigation of a Novel Substitution

In a well-controlled SAR campaign, this compound could serve as a test molecule to empirically determine the influence of a 2-aminoethyl group on the activity of a piperazine sulfonamide core. The unknown biological profile makes it a tool for generating primary data rather than a compound for which pre-existing evidence guides its use.

Procurement for Proprietary Research Programs Referenced in Patent Literature

The compound may be of interest to organizations following up on the broad patent claims describing sulfonamide derivatives for treating metabolic or CNS disorders [1]. In this context, the compound's value is tied to intellectual property and internal, proprietary research efforts, not public domain validation.

Application
Selection Property
Validation Focus
Exploratory synthesis
Reactive primary amine handle
Derivatization potential review
SAR investigation
2-Aminoethyl substitution effect
Empirical activity profiling
Proprietary research programs
Patent landscape alignment
Internal validation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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